2-(Prop-2-en-1-yloxy)propan-1-amine
Overview
Description
“2-(Prop-2-en-1-yloxy)propan-1-amine” is an organic compound. It is a derivative of prop-2-en-1-amine, which is also known as allylamine . The compound has a prop-2-en-1-yloxy group attached to the nitrogen atom of the prop-2-en-1-amine .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains a prop-2-en-1-amine (allylamine) group and a prop-2-en-1-yloxy group .Scientific Research Applications
Chemical Synthesis and Modification
Stevens Rearrangement : Research by Manukyan et al. (2018) describes the synthesis of new unsaturated amines, including the formation of 1-(prop-2-yn-1-yloxy)-4-chlorobut-2-ene, which is related to 2-(prop-2-en-1-yloxy)propan-1-amine. This process involves monoalkylation and the Stevens 3,2-rearrangement of quaternary salts (Manukyan et al., 2018).
Multicomponent Reaction Mechanisms : Sun et al. (2010) explored the multicomponent reaction mechanisms of prop-2-en-1-amine and ethyl propiolate with alloxan using density functional theory. This study highlights the complex reaction pathways and energetic favorability in chemical synthesis (Sun et al., 2010).
Enzymatic Strategies and Pharmaceutical Synthesis
- Enantioenriched Synthesis : Mourelle-Insua et al. (2016) developed enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, showcasing the use of biocatalysts in creating pharmaceutical precursors, such as Levofloxacin (Mourelle-Insua et al., 2016).
Material Science and Corrosion Inhibition
- Synthesis and Corrosion Inhibition : Gao et al. (2007) investigated the synthesis of tertiary amines, including those in the series of 1,3-di-amino-propan-2-ol, and their performance in inhibiting carbon steel corrosion, demonstrating applications in materials science (Gao et al., 2007).
Biomedical Applications
- Cell-Penetrating and Gene Delivery Agents : Zhang et al. (2012) synthesized polyesters with pendant amine groups for biomedical applications. These polymers, derivatized through reactions involving 2-aminoethanethiol hydrochloride, showed potential in cell penetration and gene delivery (Zhang et al., 2012).
Catalysis and Chemical Transformations
- Transfer Hydrogenation of Imines : Samec and Bäckvall (2002) studied the transfer hydrogenation of imines to amines catalyzed by ruthenium complexes, using propan-2-ol. This research contributes to the field of catalysis and organic synthesis (Samec & Bäckvall, 2002).
Properties
IUPAC Name |
2-prop-2-enoxypropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-4-8-6(2)5-7/h3,6H,1,4-5,7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIQCQJDGKHCAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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